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Compound of Interest

Compound Name: 4-fluoro-N,N-dimethylbenzamide

Cat. No.: B1329839 Get Quote

A Structural Comparison of 4-fluoro-N,N-dimethylbenzamide with Related Compounds

This guide provides a detailed structural and physicochemical comparison of 4-fluoro-N,N-
dimethylbenzamide and three related benzamide derivatives: N,N-dimethylbenzamide, 4-

chlorobenzamide, and 4-fluorobenzamide. The objective is to offer researchers, scientists, and

drug development professionals a comprehensive resource with supporting experimental data

and methodologies to understand the impact of structural modifications on the properties of

these compounds.

The four compounds share a common benzamide core, but differ in the substituents on the

aromatic ring and the amide nitrogen. 4-fluoro-N,N-dimethylbenzamide features a fluorine

atom at the para position of the benzene ring and two methyl groups on the amide nitrogen.

N,N-dimethylbenzamide is the unsubstituted parent compound in this series with two methyl

groups on the nitrogen. 4-chlorobenzamide introduces a chlorine atom at the para position with

an unsubstituted amide. 4-fluorobenzamide is the corresponding para-fluorinated analog with

an unsubstituted amide. These variations in substitution allow for a systematic evaluation of the

effects of halogenation and N-alkylation on the physicochemical and spectroscopic properties

of the benzamide scaffold.
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The following table summarizes key physicochemical and spectroscopic data for 4-fluoro-N,N-
dimethylbenzamide and its selected analogs. This data is essential for understanding their

behavior in various experimental settings.
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Property
4-fluoro-N,N-
dimethylbenza
mide

N,N-
dimethylbenza
mide

4-
chlorobenzami
de

4-
fluorobenzami
de

Molecular

Formula
C₉H₁₀FNO C₉H₁₁NO C₇H₆ClNO C₇H₆FNO

Molecular Weight

( g/mol )
167.18 149.19 155.58 139.13[1][2][3]

Melting Point

(°C)
Not available 43-45 172-176 154-157[1][2][3]

Boiling Point (°C)
269.4 at 760

mmHg

132-133 at 15

mmHg
290.2 (Predicted)

253.1 (Predicted)

[1][2]

Solubility in

Water
Not available Slightly soluble

Low / Slightly

soluble

Soluble (0.804 -

5.53 mg/ml)[4]

Solubility in

Organic Solvents
Not available

Highly soluble in

ethanol, acetone,

and chloroform.

Soluble in

ethanol, acetone,

and chloroform.

Soluble in

dichloromethane,

ethanol, and

dimethyl

sulfoxide

(DMSO).[5]

¹H NMR (δ, ppm)

(DMSO-d₆) 7.49

(d, 2H), 7.43 (d,

2H), 2.91 (t, 6H)

[1]

(CDCl₃) 7.38 (s,

5H), 3.10 (s, 3H),

2.96 (s, 3H)[1]

(DMSO-d₆) 8.11

(br s, 1H), 7.94

(d, 2H), 7.55 (d,

2H)[2]

(DMSO-d₆) 8.07-

7.97 (m, 2H),

7.46 (br s, 1H),

7.30 (t, 2H)[6]

¹³C NMR (δ,

ppm)
Not available

(CDCl₃) 171.76,

136.34, 129.61,

128.54, 127.11,

39.7, 35.6[1]

Not available Not available

Key IR Peaks

(cm⁻¹)

Not available Aromatic C-H

stretch (~3060),

Asymmetrical

methyl C-H

stretch (~2940),

Not available Not available
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C=O stretch

(~1640)[7]

Structural Relationships
The structural relationships between the four compared benzamide derivatives are illustrated in

the diagram below. The diagram highlights the core benzamide structure and the specific

substitutions at the para-position of the benzene ring and on the amide nitrogen.

Structural Relationships of Benzamide Derivatives

Benzamide Core

N,N-dimethylated Primary Amide
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(Core Structure)

N,N-dimethylbenzamide
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Caption: Structural relationships of the compared benzamide derivatives.
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The following are detailed methodologies for the key experiments cited in this comparison

guide.

Melting Point Determination
Objective: To determine the temperature range over which the solid compound melts, which is

an indicator of purity.

Methodology:

A small, dry sample of the compound is finely crushed and packed into a capillary tube to a

height of 2-3 mm.

The capillary tube is placed in a melting point apparatus.

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting

point.

The temperature at which the first drop of liquid appears and the temperature at which the

entire sample becomes a clear liquid are recorded as the melting range.

Solubility Determination
Objective: To determine the solubility of the compound in various solvents.

Methodology (Shake-Flask Method):

An excess amount of the solid compound is added to a known volume of the solvent in a

sealed flask.

The flask is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient

period (e.g., 24-48 hours) to ensure equilibrium is reached.

The saturated solution is filtered to remove any undissolved solid.

The concentration of the compound in the filtrate is determined using a suitable analytical

technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent

evaporation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed information about the molecular structure of the compound.

Methodology:

A small amount of the sample (typically 5-20 mg for ¹H NMR) is dissolved in a deuterated

solvent (e.g., CDCl₃, DMSO-d₆).

The solution is transferred to an NMR tube.

The NMR tube is placed in the spectrometer.

The spectrum is acquired by applying radiofrequency pulses and recording the resulting free

induction decay (FID), which is then Fourier-transformed to obtain the NMR spectrum.

Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g.,

tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

A small amount of the dry sample is mixed and ground with potassium bromide (KBr).

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

The pellet is placed in the sample holder of an IR spectrometer.

The IR spectrum is recorded by passing a beam of infrared light through the sample and

measuring the frequencies at which the light is absorbed. The absorption bands are reported

in wavenumbers (cm⁻¹).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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